![molecular formula C12H17Cl2N3 B2855330 [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride CAS No. 2260933-44-4](/img/structure/B2855330.png)
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H15N3. Its molecular weight is 201.27 . It’s a specific type of methanamine, which is a class of organic compounds known for their use in various applications, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group, which in turn is attached to a methylpyrazol group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 373.1±30.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 9.05±0.10 .Wissenschaftliche Forschungsanwendungen
Catalysis
The tris(pyrazolyl)methane (Tpm) ligands, to which EN300-6733894 is structurally related, are known for their applications in catalysis . These ligands and their metal complexes can catalyze various chemical reactions, including those that are important for organic synthesis and industrial processes. The ability of EN300-6733894 to act as a ligand for metal ions could potentially be exploited to create new catalytic systems that are more efficient or selective for certain reactions.
Biomedical Chemistry
Tpm ligands have been investigated for their potential in biomedical applications. For instance, a TpmMn(CO)3 complex has been studied as a chemotherapeutic agent to treat colon cancer . EN300-6733894 could be explored for similar applications, where its binding properties might be used to target specific biological molecules or pathways.
Crystallography
The study of polymorphs and crystal structures is crucial in the field of crystallography. EN300-6733894 has been indicated to form distinct polymorphs, which can be analyzed to understand the properties of the compound better, such as solubility and stability . This information is valuable for the development of pharmaceuticals and other materials where crystal form can affect performance.
Organic Light-Emitting Diodes (OLEDs)
Compounds containing pyrazole rings, like EN300-6733894, have been utilized in the development of OLEDs . The electronic and photophysical properties of these compounds can be fine-tuned for use in OLEDs, which are used in display and lighting technologies. EN300-6733894 could potentially contribute to the advancement of OLED materials with improved efficiency and color purity.
Photovoltaic Devices
Platinum-group metal complexes are important for photovoltaic devices, and the combination of Pt(II) core with organic ligands leads to a variety of complexes with intriguing properties . EN300-6733894 could be used to develop new complexes that enhance the performance of photovoltaic devices, contributing to the generation of renewable energy.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;;/h2-5,7-8H,6,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRZKIKFIQBFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

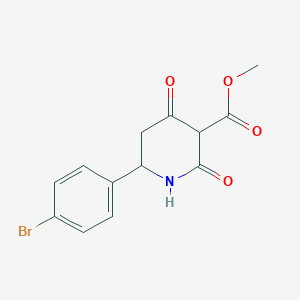
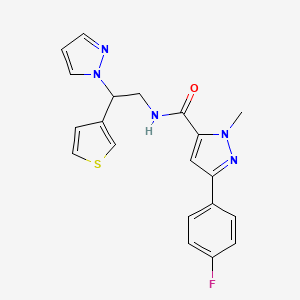
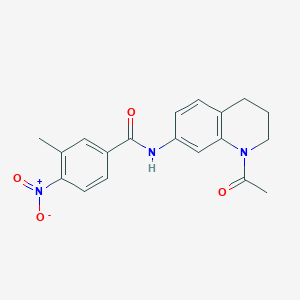


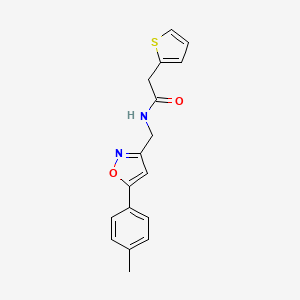
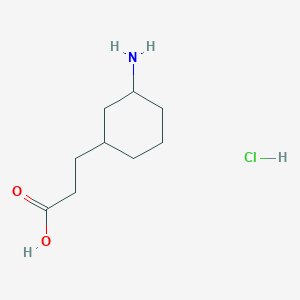

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)
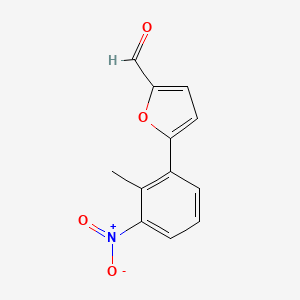
![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)

![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)